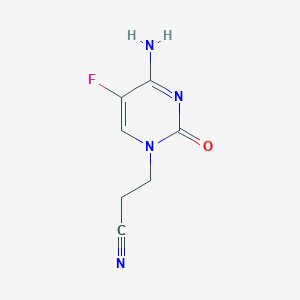![molecular formula C26H38N4O6 B11509331 1,1'-Hexane-1,6-diylbis{3-[2-(2-methoxyphenoxy)ethyl]urea}](/img/structure/B11509331.png)
1,1'-Hexane-1,6-diylbis{3-[2-(2-methoxyphenoxy)ethyl]urea}
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(2-METHOXYPHENOXY)ETHYL]-1-[6-({[2-(2-METHOXYPHENOXY)ETHYL]CARBAMOYL}AMINO)HEXYL]UREA is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes methoxyphenoxy groups and urea functionalities, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-METHOXYPHENOXY)ETHYL]-1-[6-({[2-(2-METHOXYPHENOXY)ETHYL]CARBAMOYL}AMINO)HEXYL]UREA typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 2-(2-methoxyphenoxy)ethylamine with a suitable isocyanate to form the urea linkage. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[2-(2-METHOXYPHENOXY)ETHYL]-1-[6-({[2-(2-METHOXYPHENOXY)ETHYL]CARBAMOYL}AMINO)HEXYL]UREA can undergo various chemical reactions, including:
Oxidation: The methoxyphenoxy groups can be oxidized to form corresponding quinones.
Reduction: The urea linkage can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenoxy groups may yield quinones, while reduction of the urea linkage may produce primary or secondary amines.
Scientific Research Applications
3-[2-(2-METHOXYPHENOXY)ETHYL]-1-[6-({[2-(2-METHOXYPHENOXY)ETHYL]CARBAMOYL}AMINO)HEXYL]UREA has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[2-(2-METHOXYPHENOXY)ETHYL]-1-[6-({[2-(2-METHOXYPHENOXY)ETHYL]CARBAMOYL}AMINO)HEXYL]UREA involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenoxy groups may facilitate binding to specific sites on proteins, while the urea linkage can form hydrogen bonds with amino acid residues. This interaction can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyphenoxy)ethylamine: A related compound with similar methoxyphenoxy groups but lacking the urea linkage.
Carvedilol: A pharmaceutical compound with a similar methoxyphenoxy structure, used as a beta-blocker for treating heart conditions.
Uniqueness
3-[2-(2-METHOXYPHENOXY)ETHYL]-1-[6-({[2-(2-METHOXYPHENOXY)ETHYL]CARBAMOYL}AMINO)HEXYL]UREA is unique due to its combination of methoxyphenoxy groups and urea linkage, which provides distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C26H38N4O6 |
|---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
1-[2-(2-methoxyphenoxy)ethyl]-3-[6-[2-(2-methoxyphenoxy)ethylcarbamoylamino]hexyl]urea |
InChI |
InChI=1S/C26H38N4O6/c1-33-21-11-5-7-13-23(21)35-19-17-29-25(31)27-15-9-3-4-10-16-28-26(32)30-18-20-36-24-14-8-6-12-22(24)34-2/h5-8,11-14H,3-4,9-10,15-20H2,1-2H3,(H2,27,29,31)(H2,28,30,32) |
InChI Key |
XASPTAWGLJKCJA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCCNC(=O)NCCCCCCNC(=O)NCCOC2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-methoxy-3-{[4-(4-methylphenyl)piperazin-1-yl]carbonyl}-2H-chromen-2-one](/img/structure/B11509252.png)
![diethyl {[(2,3,5-trimethyl-1H-indol-6-yl)amino]methylidene}propanedioate](/img/structure/B11509256.png)
![3-{[2-(Adamantan-1-yloxy)ethyl]amino}-1-(2-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11509261.png)

![1-(morpholin-4-yl)-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}ethanone](/img/structure/B11509276.png)
![1-{1-(4-Bromophenyl)-9-[(4-methoxyphenyl)carbonyl]-6-methyl-4-thia-1,2,6,7,9-pentaazaspiro[4.4]nona-2,7-dien-3-yl}ethanone](/img/structure/B11509284.png)
![(4-{(E)-[1-(2-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11509290.png)
![{4-[2-(3-fluorophenyl)-4-hydroxy-5-oxo-3-(phenylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid](/img/structure/B11509302.png)
![Pentanoic acid, 5-[1,3]dioxolan-2-yl-2-hydroxy-4-hydroxyimino-, methyl ester](/img/structure/B11509303.png)
![5-[(3,4-diethoxybenzyl)sulfanyl]-1-(2-fluorophenyl)-1H-tetrazole](/img/structure/B11509308.png)
![1-{1-[4-(dimethylamino)-6-ethoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazol-4-yl}ethanone](/img/structure/B11509315.png)
![3-Methyl-1-[(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11509320.png)
![N-(4-bromophenyl)-1-(4-methoxyphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B11509330.png)

